tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate physical properties
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate physical properties
An In-Depth Technical Guide to tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate
Introduction
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a highly versatile intermediate in modern synthetic chemistry. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, and a tert-butyl ester on a pyridine scaffold—makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atom can significantly modulate the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively deprotected under specific conditions. This guide provides a comprehensive overview of the known physical properties, safety protocols, and synthetic utility of this important chemical reagent.
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to its application. The key identifiers and structural features are summarized below.
| Identifier | Value |
| IUPAC Name | tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate |
| CAS Number | 1430753-76-6[1] |
| Molecular Formula | C₁₀H₁₁BrFNO₂ |
| Molecular Weight | 276.10 g/mol |
The spatial arrangement of the functional groups on the pyridine ring dictates the molecule's reactivity and interactions.
Caption: 2D structure of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage requirements. While extensive experimental data for this specific molecule is not widely published, a summary of available and predicted properties is provided.
| Property | Value / Observation | Source |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |
| Melting Point | Data not available in authoritative sources | - |
| Boiling Point | Data not available in authoritative sources | - |
| Solubility | Expected to be soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF). Insoluble in water. | Inferred from structure |
Anticipated Spectroscopic Data for Structural Verification
For any researcher using this compound, spectroscopic analysis is the primary method of identity and purity confirmation. Based on its structure, the following spectral characteristics are expected:
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¹H NMR:
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A singlet peak integrating to 9 protons, expected in the range of δ 1.5-1.7 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.
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Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions and through-space coupling with the fluorine atom.
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¹³C NMR:
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A signal for the ester carbonyl carbon (C=O) around δ 160-170 ppm.
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Signals for the aromatic carbons of the pyridine ring, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to fluorine will show a characteristic large one-bond C-F coupling.
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Signals corresponding to the quaternary and methyl carbons of the tert-butyl group, typically around δ 80-85 ppm and δ 25-30 ppm, respectively.
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¹⁹F NMR:
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A singlet is expected, as there are no adjacent protons to couple with.
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Infrared (IR) Spectroscopy:
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A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the tert-butyl ester.
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Characteristic absorption bands for C-F and C-Br bonds.
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Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety. The following guidelines are based on safety data for structurally similar compounds, such as ethyl 3-bromo-6-fluoropyridine-2-carboxylate.[2]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[2]
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Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[2]
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First-Aid Measures:
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If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[2]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
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Storage:
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Store in a tightly-closed container.
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Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and strong acids.[3]
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Synthetic Utility and Reaction Pathways
The primary value of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate lies in its capacity to undergo selective chemical transformations at its functional groups. This allows for the stepwise and controlled construction of more complex molecular architectures.
Caption: Key reaction pathways for tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate.
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C-Br Cross-Coupling Reactions: The bromine atom at the 3-position is the most versatile site for modification. It readily participates in palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.
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Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted pyridines.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms C-N bonds, providing access to a wide range of substituted anilines and related structures.
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Ester Hydrolysis: The tert-butyl ester is a stable protecting group that can be cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the corresponding carboxylic acid. This unmasks a new functional group for further derivatization, such as amide bond formation.
The combination of these selective transformations allows for a modular approach to library synthesis, making this compound a cornerstone reagent for lead optimization campaigns in drug discovery.
Conclusion
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate is a strategically functionalized building block with significant potential in synthetic organic chemistry. While detailed experimental data on its physical properties are limited, its structural features and the known reactivity of its constituent functional groups provide a clear roadmap for its application. Its utility in metal-catalyzed cross-coupling reactions and its role as a protected carboxylic acid precursor make it an indispensable tool for researchers and scientists engaged in the design and synthesis of novel chemical entities. Adherence to strict safety protocols is essential when handling this and related chemical reagents.
References
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Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
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AK Scientific, Inc. (n.d.). Ethyl 3-bromo-6-fluoropyridine-2-carboxylate Safety Data Sheet.
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Sigma-Aldrich. (n.d.). tert-butyl 3-Bromo-6-fluoropyridine-2-carboxylate. Retrieved from
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Arctom Scientific. (n.d.). tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate - 97%. Retrieved from
